(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol
Overview
Description
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol, also known as 3-amino-1,2-propanediol-2-trifluoromethyl (2S)-, is a colorless liquid with a faint odor. It is a chiral molecule which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a key intermediate in the synthesis of several compounds and is an important reagent in organic synthesis.
Scientific Research Applications
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol has been widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of chiral compounds, such as amino acids, peptides, and proteins. In addition, it has been used in the synthesis of polymers, dyes, and other materials.
Mechanism Of Action
The mechanism of action of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol involves the formation of a diol with two stereocenters. This diol is then reacted with a base to form a chiral intermediate, which can be further reacted with other organic compounds to form the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol are not well understood. However, it has been found to be an effective reagent for the synthesis of chiral compounds. In addition, it has been found to be non-toxic and non-irritating to the skin, eyes, and respiratory system.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. It is also non-toxic and non-irritating, which makes it a safe reagent for use in the laboratory. However, it is also a chiral molecule, which can make it difficult to use in some applications.
Future Directions
For the use of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol include its use in the synthesis of chiral compounds, such as amino acids, peptides, and proteins; its use in the synthesis of polymers, dyes, and other materials; its use in the synthesis of pharmaceuticals; and its use in the synthesis of agrochemicals. Additionally, further research could be conducted to explore its potential applications in other areas, such as biotechnology and nanotechnology.
properties
IUPAC Name |
(2S)-3-(3,3,3-trifluoropropylamino)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRUYSKNBDAKC-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H](CO)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.